Cas no 119340-53-3 (Cyclic ADP-ribose)

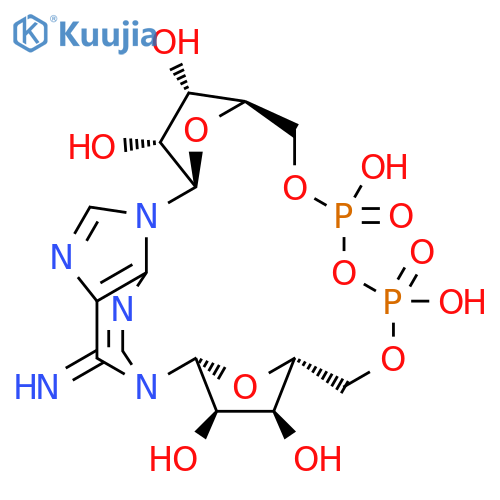

Cyclic ADP-ribose structure

商品名:Cyclic ADP-ribose

Cyclic ADP-ribose 化学的及び物理的性質

名前と識別子

-

- Adenosine5'-(trihydrogen diphosphate), 1-b-D-ribofuranosyl-, intramol. P',5''-ester

- cADPR

- CYCLIC ADENOSINE DIPHOSPHATE RIBOSE ( CADPR )

- adenosine 5'-cyclic-diphosphoribose

- cADP-Ribose

- cyclic adenosine 5'-diphosphate ribose

- cyclic adenosine 5'-diphosphoribose

- Cyclic Adenosine Diphosphate Ribose

- cyclic ADP-D-ribose

- Cyclic ADPR

- E-NAD

- Enzyme-activated NAD

- ADP-cyclo[N1:1′′]-ribose

- CyclicADP-ribose

- cAPD ribose

- C13050

- CADPR SODIUM SALT

- cADP-Ribose (cADPR)

- ADP-CYCLO-[N1:1'']-RIBOSE

- CYCLIC ADENOSINE DIPHOSPHATE-RIBOSE

- CYCLIC ADP-RIBOSE

- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), N-.ALPHA.-D-RIBOFURANOSYL-, INTRAMOL. 5'-5'-ESTER

- (2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8lambda5,10lambda5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol

- Cyclic ADP Ribose

- Cyclic ADP-?ribose

- CHEBI:31445

- (2R,3R,4S,5R,8S,10R,13R,14S,15R,16R,24E)-24-imino-7,9,11,25,26-pentaoxa-1,17,19,22-tetraaza-8,10-diphosphapentacyclo[18.3.1.1~2,5~.1~13,16~.0~17,21~]hexacosa-18,20,22-triene-3,4,8,10,14,15-hexol 8,10-dioxide (non-preferred name)

- Q2467043

- (2R,3R,4S,5R,13R,14S,15R,16R)-3,4,8,10,14,15-hexahydroxy-24-imino-7,9,11,25,26-pentaoxa-1,17,19,22-tetraaza-8$l^{5},10$l^{5}-diphosphapentacyclo[18.3.1.1^{2,5}.1^{13,16}.0^{17,21}]hexacosa-18,20,22-triene-8,10-dione

- UNII-Q780BR06V8

- BQOHYSXSASDCEA-KEOHHSTQSA-N

- J-004109

- CS-0119339

- HY-N7395

- cADP-Ribose (cADPR) Ammonium Salt (~90%)

- GTPL2445

- Q780BR06V8

- DTXSID50896995

- AKOS040744206

- 119340-53-3

- Q27459000

- Cyclic adenosine 5'-diphosphate ribose ammonium salt

- Adenosine 5'-(trihydrogen diphosphate), N-alpha-D-ribofuranosyl-, intramol. 5'-5'-ester

- SCHEMBL21437128

- Adenosine Diphosphate Ribose, Cyclic

- ADPribose, Cyclic

- E5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol

- E5,10

- Adenosine 5'-(trihydrogen diphosphate), 1-.beta.-D-ribofuranosyl-, intramol. P',5''-ester

- Adenosine 5'-(trihydrogen diphosphate), 1-beta-D-ribofuranosyl-, intramol. P',5''-ester

- (2R,3R,4S,5R,13R,14S,15R,16R)-3,4,8,10,14,15-hexahydroxy-24-imino-7,9,11,25,26-pentaoxa-1,17,19,22-tetraaza-8$l^(5),10$l^(5)-diphosphapentacyclo(18.3.1.1^(2,5).1^(13,16).0^(17,21))hexacosa-18,20,22-triene-8,10-dione

- cADP Ribose

- DTXCID601326433

- cADP-Ribose Ammonium Salt; (cADPR) Ammonium Salt

- ADP-Ribose, Cyclic

- (2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8

- Cyclic ADPribose

- (2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8lambda5,10lambda5-diphosphapentacyclo(18.3.1.12,5.113,16.017,21)hexacosa-18,20,22-triene-3,4,14,15-tetrol

- DA-52210

- Cyclic ADP-ribose

-

- インチ: 1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/b16-12-/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

- InChIKey: BQOHYSXSASDCEA-KEOHHSTQSA-N

- ほほえんだ: OP1(OC[C@H]2O[C@H]([C@@H]([C@@H]2O)O)N2C=NC3=C(C2=N)N=CN3[C@@H]2O[C@@H]([C@H]([C@H]2O)O)COP(O)(=O)O1)=O

計算された属性

- せいみつぶんしりょう: 541.06100

- どういたいしつりょう: 541.06110974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 16

- 重原子数: 35

- 回転可能化学結合数: 0

- 複雑さ: 989

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -5.7

- トポロジー分子極性表面積: 259Ų

じっけんとくせい

- 色と性状: 未確定

- PSA: 276.92000

- LogP: -2.29370

- ようかいせい: 未確定

Cyclic ADP-ribose セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:−20°C

- セキュリティ用語:S26-36

Cyclic ADP-ribose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | A291805-500g |

Cyclic ADP-ribose |

119340-53-3 | 500g |

¥2040.00 | 2023-09-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-201512-500 µg |

cADP-Ribose (cADPR), |

119340-53-3 | ≥90% | 500µg |

¥2,256.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-500781-100µg |

cADP-ribose ammonium salt, |

119340-53-3 | 100µg |

¥903.00 | 2023-09-05 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | C7344-0.5mg |

Cyclic ADP-ribose |

119340-53-3 | ≥90%(HPLC) | 0.5mg |

¥3283.37 | 2023-09-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-500781-100 µg |

cADP-ribose ammonium salt, |

119340-53-3 | 100µg |

¥903.00 | 2023-07-11 | ||

| ChemScence | CS-0119339-500ug |

Cyclic ADP-\u200bribose |

119340-53-3 | ≥96.0% | 500ug |

$1050.0 | 2022-04-28 | |

| MedChemExpress | HY-N7395-500μg |

Cyclic ADP-ribose |

119340-53-3 | ≥96.0% | 500μg |

¥10500 | 2023-08-31 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A291805-1000g |

Cyclic ADP-ribose |

119340-53-3 | 1000g |

¥3240.00 | 2023-09-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-201512-500µg |

cADP-Ribose (cADPR), |

119340-53-3 | ≥90% | 500µg |

¥2256.00 | 2023-09-05 |

Cyclic ADP-ribose 関連文献

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

119340-53-3 (Cyclic ADP-ribose) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:119340-53-3)Cyclic ADP-ribose

清らかである:99%

はかる:500μg

価格 ($):953.0